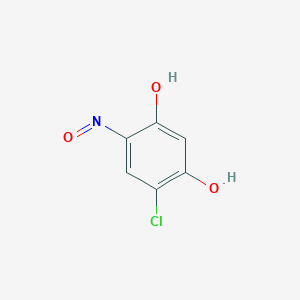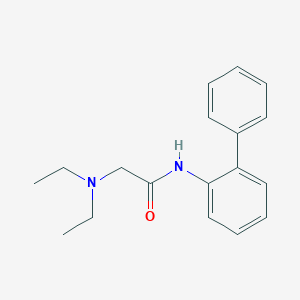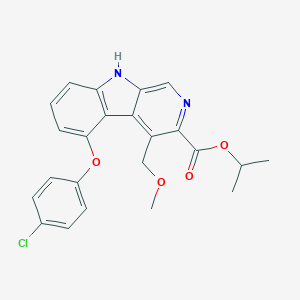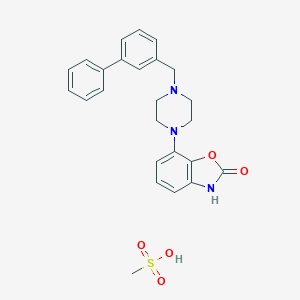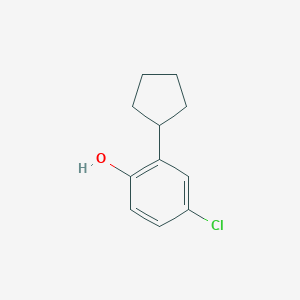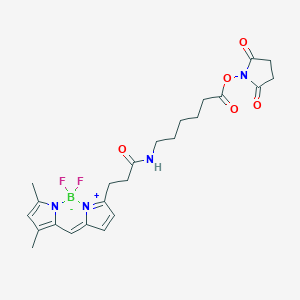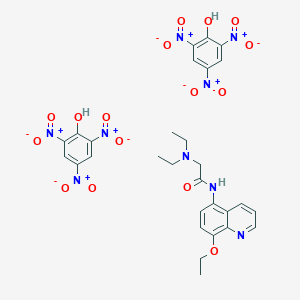
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEAEQ or E-64d, and it has been found to have various biochemical and physiological effects.
Mechanism Of Action
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride acts as a covalent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This compound contains a vinyl sulfone group that reacts with the thiol group of the catalytic cysteine residue, leading to the formation of a covalent bond. The inhibition of cysteine proteases by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to result in the accumulation of undegraded proteins and peptides, leading to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune disorders.
Biochemical And Physiological Effects
In addition to its role as a cysteine protease inhibitor, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit lysosomal acidification, leading to the impairment of lysosomal function and the accumulation of autophagosomes. The inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been implicated in the induction of autophagy and the suppression of immune responses.
Advantages And Limitations For Lab Experiments
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has several advantages for lab experiments. This compound is highly specific for cysteine proteases, making it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a reversible inhibitor, allowing for the recovery of enzyme activity after the compound is removed. However, this compound has some limitations, including its irreversible binding to cysteine proteases, which can lead to the formation of adducts with other cellular proteins. Additionally, the inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride can affect other cellular processes, leading to off-target effects.
Future Directions
The use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in scientific research is likely to continue to expand in the future. One potential future direction is the development of more specific inhibitors of cysteine proteases, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in combination with other inhibitors could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new analytical techniques could lead to a better understanding of the mechanism of action of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride and its effects on cellular processes.
Synthesis Methods
The synthesis of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride involves the reaction of 8-ethoxy-5-quinolinecarboxylic acid with diethylamine to form 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide. This compound is then treated with hydrochloric acid to produce 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been extensively used in scientific research due to its ability to inhibit cysteine proteases. This compound has been found to be particularly effective in inhibiting cathepsins, which are involved in various physiological processes such as antigen presentation, apoptosis, and extracellular matrix degradation. The inhibition of cathepsins using 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to have therapeutic potential in various diseases such as cancer, osteoporosis, and autoimmune disorders.
properties
CAS RN |
19655-27-7 |
|---|---|
Product Name |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
Molecular Formula |
C29H29N9O16 |
Molecular Weight |
759.6 g/mol |
IUPAC Name |
2-(diethylamino)-N-(8-ethoxyquinolin-5-yl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H23N3O2.2C6H3N3O7/c1-4-20(5-2)12-16(21)19-14-9-10-15(22-6-3)17-13(14)8-7-11-18-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-11H,4-6,12H2,1-3H3,(H,19,21);2*1-2,10H |
InChI Key |
YCIZLYGFZVZDPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



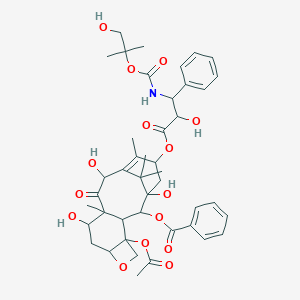
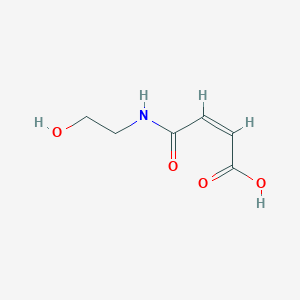
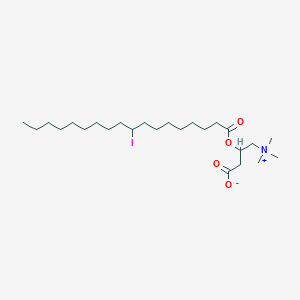
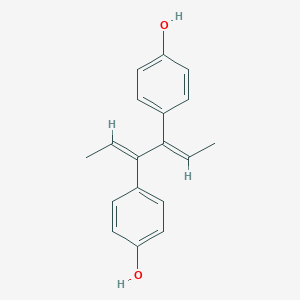
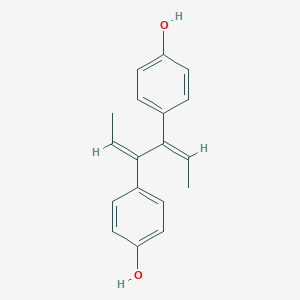
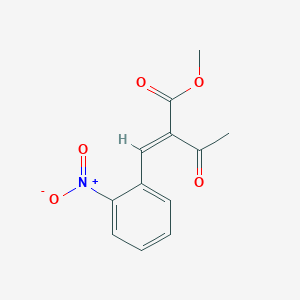

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
